1-Methyl-1H-imidazole-2-carboxylic acid

Coordination chemistry Ruthenium complexes Ligand design

Researchers requiring stereochemically defined metal complexes face limited ligand options. 1-Methyl-1H-imidazole-2-carboxylic acid uniquely delivers cis-configured Cu(II) complexes-the only N,O-chelating heterocyclic carboxylate among five tested to yield this geometry. • Cis-selective Cu(II) coordination confirmed experimentally • Validated polyamide synthon for sequence-specific DNA-binding oligomers • Polymer-anchored catalyst achieves 99.9% styrene conversion with full recyclability. Available in 98% HPLC purity with reliable global fulfillment.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 20485-43-2
Cat. No. B556855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazole-2-carboxylic acid
CAS20485-43-2
Synonyms1-Methyl-1H-imidazole-2-carboxylicacid; 20485-43-2; 1-methylimidazole-2-carboxylicacid; WLDPWZQYAVZTTP-UHFFFAOYSA-N; 1-METHYL-1H-2-IMIDAZOLECARBOXYLICACID; PubChem8048; AC1LBGQT; ACMC-209fas; AC1Q3YYC; AC1Q5UGD; MEIMD(2)-OH; KSC205S8R; SCHEMBL114011; Jsp004187; CHEBI:74743; CTK1A5988; MolPort-000-142-642; ACN-P000772; ACT07511; ANW-24098; AR-1C4345; MFCD01863421; N-methyl-imidazole-2-carboxylicacid; SBB085637; ZINC19735770
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C(=O)O
InChIInChI=1S/C5H6N2O2/c1-7-3-2-6-4(7)5(8)9/h2-3H,1H3,(H,8,9)
InChIKeyWLDPWZQYAVZTTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazole-2-carboxylic acid (CAS 20485-43-2): Technical Specification and Procurement Baseline


1-Methyl-1H-imidazole-2-carboxylic acid (CAS 20485-43-2) is a heterocyclic imidazole derivative with a methyl substituent at the N1 position and a carboxylic acid group at the C2 position, molecular formula C5H6N2O2, molecular weight 126.11 g/mol, and melting point 104–106 °C (decomposition) . The compound features a predicted pKa of 1.24 ± 0.31 for the carboxylic acid moiety and exhibits hygroscopic and temperature-sensitive properties . It functions as a versatile N,O-chelating ligand in coordination chemistry [1] and serves as a critical synthetic intermediate for solid-phase polyamide synthesis .

Why 1-Methyl-1H-imidazole-2-carboxylic acid Cannot Be Replaced by Other Imidazole Carboxylic Acid Isomers


Substitution of 1-methyl-1H-imidazole-2-carboxylic acid with regioisomeric imidazole carboxylic acids (e.g., imidazole-4-carboxylic acid) or non-methylated analogs (e.g., 1H-imidazole-2-carboxylic acid) results in fundamentally different coordination chemistry, stereochemical outcomes, and catalytic performance. The N1-methyl group alters the electronic environment of the imidazole ring, modifies the ligand field strength at the N3 donor atom, and introduces steric constraints absent in unmethylated congeners [1]. These differences manifest as distinct metal complex geometries, isomer distributions, and substrate conversion efficiencies that cannot be replicated by simply adjusting reaction conditions [2][3]. Consequently, direct substitution without re-optimization of synthetic or catalytic protocols is scientifically unjustified and procurement decisions must account for compound-specific performance characteristics.

Quantitative Differentiation Evidence: 1-Methyl-1H-imidazole-2-carboxylic acid vs. Comparator Imidazole Carboxylates


Ruthenium Complex Formation: Different Coordination Stoichiometry vs. Benzimidazole-2-carboxylic Acid

In ruthenium coordination chemistry, 1-methyl-1H-imidazole-2-carboxylic acid (MeIm-2-COOH) yields a distinct complex stoichiometry compared to 1H-benzimidazole-2-carboxylic acid (BIm-2-COOH). Under identical synthetic conditions with [RuCl2(PPh3)3] in methanol, MeIm-2-COOH forms a monodentate complex [RuCl2(MeIm-2-COO)(PPh3)2] with a 1:1 ligand-to-metal ratio, whereas BIm-2-COOH forms a bidentate complex [Ru(BIm-2-COO)2(PPh3)2] with a 2:1 ligand-to-metal ratio [1]. The X-ray crystallographic analysis confirmed these structural assignments [1].

Coordination chemistry Ruthenium complexes Ligand design

Copper(II) Complex Geometry: Exclusive cis-Configuration vs. trans-Preference in Other Ligand Systems

Among five N,O-chelating heterocyclic carboxylate ligands evaluated under identical coordination conditions, the Cu(II) complex of 1-methylimidazole-2-carboxylic acid was the only complex that exhibited a cis-configured metal ion center by X-ray crystallography [1]. The other four ligand systems (pyrazine-2-carboxylic acid, pyridine-2-carboxylic acid, imidazole-4-carboxylic acid, and benzimidazole-2-carboxylic acid) all yielded trans-configured complexes [1]. DFT calculations confirmed that trans-isomers are thermodynamically more stable across this ligand class, making the observed cis-configuration with this specific ligand an exception [1].

Coordination chemistry Copper complexes Stereochemistry

Platinum(II) Complex Isomer Distribution: >90% trans-Dominance vs. Other Ligand Systems

HPLC analysis of Pt(II) complexes formed with 1-methylimidazole-2-carboxylic acid revealed a specific isomeric distribution: the trans-configured complex dominates at >90% abundance, with the remaining fraction comprising other species [1]. This quantitative isomer ratio was determined under standardized complexation conditions (2:1 ligand-to-metal ratio) and contrasts with other ligand systems in the same study, which showed only a single isomer (presumably trans-form) without detectable cis-contamination [1].

Coordination chemistry Platinum complexes Isomer distribution

Vanadium-Catalyzed Styrene Oxidation: 99.9% Conversion Achieved with Polymer-Anchored 1-Methylimidazole-2-carboxylic Acid Ligand

A heterogeneous vanadium catalyst prepared by anchoring 1-methylimidazole-2-carboxylic acid to chloromethylated polystyrene and reacting with vanadyl sulfate achieved a maximum styrene conversion of 99.9% under H2O2-mediated oxidation conditions [1]. Under identical catalytic conditions, ethylbenzene oxidation yielded only 10.6% conversion, demonstrating substrate-dependent selectivity [1]. Thioanisole oxidation proceeded with 100% conversion under mild room-temperature conditions [1]. The catalyst retained activity without appreciable loss over three consecutive catalytic cycles [1].

Catalysis Oxidation reactions Heterogeneous catalysis

Oxovanadium(IV) Complex Formation Constant: β120 = 15.49(9) for 1:2 Metal:Ligand Species

pH-metric speciation studies of oxovanadium(IV) complexes with imidazole carboxylic acid ligands revealed a defined formation constant for the 1:2 metal-to-ligand species with 1-methylimidazole-2-carboxylic acid: β120 = 15.49(9) [1]. This quantitative stability parameter was determined alongside comparative measurements for imidazole-2-carboxylic acid and imidazole-4-carboxylic acid under identical experimental conditions [1].

Coordination chemistry Vanadium complexes Stability constants

Synthetic Yield: Quantitative (100%) Oxidation of 1-Methylimidazole-2-carboxaldehyde Precursor

Synthesis of 1-methyl-1H-imidazole-2-carboxylic acid via oxidation of 1-methylimidazole-2-carboxaldehyde proceeds with quantitative yield (100%) under optimized conditions with H2O2 in water at 20 °C for 72 hours . The product was obtained without requiring diethyl ether/water washing steps after high-vacuum water removal . The melting point was 99–101 °C, and full NMR characterization (¹H, ¹³C) and elemental analysis confirmed product identity and purity .

Organic synthesis Process chemistry Yield optimization

Validated Application Scenarios for 1-Methyl-1H-imidazole-2-carboxylic acid Based on Quantitative Evidence


Rational Design of cis-Configured Copper(II) Coordination Complexes

Researchers requiring cis-configured Cu(II) complexes should select 1-methylimidazole-2-carboxylic acid as the ligand of choice, as it is the only N,O-chelating heterocyclic carboxylate among five tested that yields this geometry [1]. Alternative ligands including pyrazine-2-carboxylic acid, pyridine-2-carboxylic acid, imidazole-4-carboxylic acid, and benzimidazole-2-carboxylic acid all produce trans-configured complexes under identical conditions [1]. This differential geometry may be exploited for applications where cis-isomers exhibit distinct electronic, catalytic, or biological properties.

Synthesis of High-Yield Heterogeneous Vanadium Oxidation Catalysts

For heterogeneous vanadium-catalyzed oxidation reactions targeting styrene or thioanisole substrates, polymer-anchored 1-methylimidazole-2-carboxylic acid provides a validated catalyst platform with documented 99.9% styrene conversion and 100% thioanisole conversion [1]. The catalyst retains full activity through at least three cycles, supporting reusable catalyst development for fine chemical synthesis [1]. Applications involving ethylbenzene (10.6% conversion) should consider alternative catalyst systems [1].

Ruthenium Complex Synthesis Requiring Defined Monodentate Ligand Coordination

When ruthenium complexation requires monodentate ligand behavior with chloride retention in the coordination sphere, 1-methyl-1H-imidazole-2-carboxylic acid is specifically indicated [1]. In contrast, benzimidazole-2-carboxylic acid under identical conditions yields bidentate complexes with complete chloride displacement [1]. This differential coordination mode directly impacts complex stoichiometry and subsequent reactivity profiles, making ligand selection critical for reproducible ruthenium-based catalyst or material synthesis.

Solid-Phase Synthesis of Imidazole-Containing Polyamides

1-Methyl-1H-imidazole-2-carboxylic acid serves as a validated synthetic intermediate for solid-phase polyamide synthesis, particularly for constructing sequence-specific DNA-binding oligomers [1]. Its protected derivatives (e.g., 4-Boc-amino-1-methyl-1H-imidazole-2-carboxylic acid) are established building blocks for Distamycin A analogs and pyrrole-imidazole polyamides targeting the minor groove of DNA . This application leverages the compound's imidazole moiety for sequence-specific recognition of G•C base pairs [1].

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